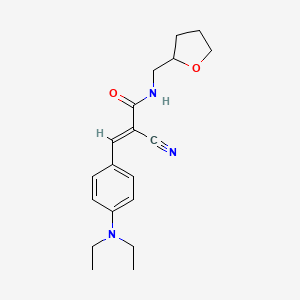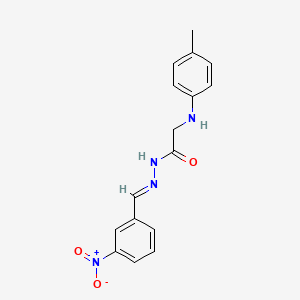
3,4-Dimethyl-pent-4-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-pent-4-EN-2-one: is an organic compound with the molecular formula C7H12O . It is a ketone with a double bond located at the fourth carbon and methyl groups attached to the third and fourth carbons. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-pent-4-EN-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes that optimize yield and purity. Catalytic processes, such as those involving palladium or other transition metals, can be employed to facilitate the reaction under milder conditions and with higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethyl-pent-4-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The double bond and carbonyl group make it susceptible to nucleophilic addition and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic addition.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethyl-pent-4-EN-2-one is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other fine chemicals. Its unique structure allows for the creation of various derivatives with desirable properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-pent-4-EN-2-one in chemical reactions involves the interaction of its carbonyl group and double bond with various reagents. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack, while the double bond can participate in addition reactions. These interactions are facilitated by the molecular structure, which stabilizes intermediates and transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
3-Penten-2-one: Another enone with a similar structure but without the methyl groups.
4-Phenyl-3-buten-2-one: A related compound with a phenyl group instead of methyl groups.
2,5-Hexanedione: A diketone with a similar carbon backbone but different functional groups.
Uniqueness: 3,4-Dimethyl-pent-4-EN-2-one is unique due to the presence of both the double bond and the methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54678-04-5 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h6H,1H2,2-4H3 |
InChI-Schlüssel |
OMLNXIAGTIURON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)


![(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970968.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970984.png)
![N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B11970986.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970999.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971014.png)

![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)
